molecular formula C19H15ClN6O3 B11277655 N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11277655
M. Wt: 410.8 g/mol
InChI Key: RYRVRRXLUNKDRQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor with different aryl amines. For example, the starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline can be synthesized from anthranilic acid . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of corresponding nitro or hydroxyl derivatives, while reduction reactions may yield amine derivatives .

Scientific Research Applications

This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity against certain bacterial and viral infections. For example, similar triazoloquinazoline derivatives have demonstrated potent antibacterial and anti-HIV activities . Additionally, its unique structure makes it a valuable tool for studying the structure-activity relationships of triazolopyrimidine compounds.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. For instance, similar compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar triazolopyrimidine core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H15ClN6O3

Molecular Weight

410.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H15ClN6O3/c1-11-16(18(27)24-13-8-6-12(20)7-9-13)17(25-19(23-11)21-10-22-25)14-4-2-3-5-15(14)26(28)29/h2-10,17H,1H3,(H,24,27)(H,21,22,23)

InChI Key

RYRVRRXLUNKDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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